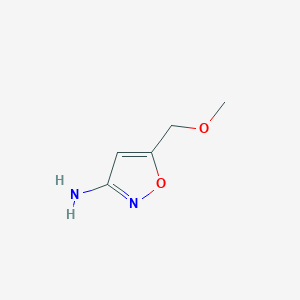

5-(methoxymethyl)-1,2-oxazol-3-amine

Description

Significance of Isoxazole (B147169) Core Structures in Scientific Disciplines

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.gov This structural motif is present in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities. nih.gov The unique electronic and steric properties of the isoxazole ring enable it to interact with various biological targets. nih.gov

The versatility of the isoxazole core is further highlighted by the diverse biological activities exhibited by its derivatives, which can be modulated by the nature and position of substituents on the ring. nih.gov Structure-activity relationship (SAR) studies have shown that the presence of specific functional groups can significantly enhance the therapeutic potential of isoxazole-containing molecules. nih.govresearchgate.net For instance, the incorporation of electron-withdrawing groups can increase the antimicrobial activity of some isoxazole derivatives. researchgate.net

Academic Context and Research Trajectory of 5-(methoxymethyl)-1,2-oxazol-3-amine

While extensive research exists for the broader class of isoxazoles, specific academic literature detailing the research trajectory of this compound is limited in publicly accessible scientific databases. Its structural similarity to other researched 3-aminoisoxazoles suggests its potential as a building block in the synthesis of more complex molecules. The trajectory of related compounds often involves their use as intermediates in the creation of targeted libraries for drug discovery.

The research on analogous compounds, such as 3-amino-5-methylisoxazole (B124983), has focused on their synthetic utility and the biological activities of their derivatives. This body of work provides a foundational context for the potential research avenues of this compound, which likely include its exploration as a precursor for novel therapeutic agents or functional materials.

Structural Features and Functional Group Considerations of this compound for Research

The structure of this compound is characterized by three key components: the isoxazole ring, a primary amine group at the 3-position, and a methoxymethyl substituent at the 5-position. Each of these features contributes to the molecule's chemical properties and potential for research applications.

The isoxazole ring serves as a stable, aromatic core. Its electron distribution influences the reactivity of the attached functional groups. The nitrogen and oxygen heteroatoms can participate in hydrogen bonding, which is a crucial aspect of molecular recognition in biological systems.

The 3-amino group is a key functional handle for synthetic modifications. As a primary amine, it can readily participate in a wide range of chemical reactions, including acylation, alkylation, and the formation of Schiff bases. This reactivity allows for the straightforward derivatization of the molecule, enabling the synthesis of a diverse library of compounds for screening and optimization in drug discovery programs.

The 5-methoxymethyl group is a distinguishing feature of this particular isoxazole derivative. The ether linkage introduces a degree of flexibility and can influence the molecule's solubility and lipophilicity. The presence of the methoxy (B1213986) group can also impact the compound's metabolic stability and its interaction with biological targets. nih.govmdpi.com Studies on other isoxazole derivatives have indicated that substitutions at the C-5 position can enhance biological activity. ijpca.org

Table 1: Key Structural Features and Their Research Implications

| Structural Feature | Research Implications |

|---|---|

| Isoxazole Core | Provides a stable, aromatic scaffold. The nitrogen and oxygen atoms can act as hydrogen bond acceptors. |

| 3-Amino Group | A versatile functional group for synthetic derivatization and library synthesis. Can act as a hydrogen bond donor. |

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-8-3-4-2-5(6)7-9-4/h2H,3H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKWSJFXXGAKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methoxymethyl 1,2 Oxazol 3 Amine and Analogues

Precursor Chemistry and Cyclization Strategies for the 1,2-Oxazole Ring System

The formation of the 1,2-oxazole (isoxazole) ring is the cornerstone of the synthesis. The two principal retrosynthetic disconnections of the isoxazole (B147169) ring lead to two major synthetic approaches: cycloaddition reactions and condensation reactions.

The most prevalent method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. youtube.comresearchgate.net This [3+2] cycloaddition is a powerful and versatile tool for forming five-membered heterocyclic rings with a high degree of regioselectivity.

Nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation, or from hydroximoyl halides by dehydrohalogenation. A common method involves the oxidation of an aldoxime using reagents like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS). researchgate.netresearchgate.net

For the synthesis of a 5-(methoxymethyl) substituted isoxazole, a key precursor is a suitably functionalized alkyne. In this case, 3-methoxy-1-propyne would be the ideal dipolarophile. The reaction proceeds as outlined in the following scheme:

Scheme 1: 1,3-Dipolar Cycloaddition for 5-(methoxymethyl)isoxazole Synthesis

A nitrile oxide, generated in situ, reacts with 3-methoxy-1-propyne to yield the 5-(methoxymethyl)isoxazole core.

The regioselectivity of the cycloaddition is a critical factor. In the reaction between a nitrile oxide (R-C≡N⁺-O⁻) and a terminal alkyne, the substituent 'R' from the nitrile oxide generally becomes attached to the C3 position of the resulting isoxazole, while the substituent from the alkyne occupies the C5 position. This regioselectivity is governed by both steric and electronic factors.

An alternative and classical approach to the isoxazole ring is through the condensation of a β-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632). wpmucdn.com This method involves the formation of an oxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring.

To synthesize a 5-(methoxymethyl)isoxazole via this route, a suitable three-carbon building block with a methoxymethyl group at the appropriate position is required. For instance, a β-keto ester or a 1,3-diketone bearing a methoxymethyl group could be employed.

The general mechanism involves the initial reaction of one of the carbonyl groups with hydroxylamine to form an oxime, followed by an intramolecular cyclization via the attack of the oxime oxygen on the second carbonyl group, and subsequent dehydration.

Table 1: Comparison of Cycloaddition and Condensation Strategies for Isoxazole Synthesis

| Feature | Cycloaddition Approaches | Condensation Reactions |

| Key Reaction | 1,3-Dipolar Cycloaddition | Condensation and Cyclization |

| Precursors | Nitrile Oxide and Alkyne | β-Dicarbonyl compound and Hydroxylamine |

| Regioselectivity | Generally high and predictable | Can lead to mixtures of regioisomers |

| Substrate Scope | Broad for both nitrile oxides and alkynes | Dependent on the availability of substituted β-dicarbonyls |

| Reaction Conditions | Often mild, in situ generation of nitrile oxide | Can require heating and acidic or basic conditions |

Introduction and Functionalization of the 5-(Methoxymethyl) Moiety

The 5-(methoxymethyl) group can be introduced either as part of one of the initial building blocks or by functionalization of a pre-formed isoxazole ring.

As discussed in the cycloaddition approach (Section 2.1.1), using 3-methoxy-1-propyne as the dipolarophile directly installs the methoxymethyl group at the 5-position of the isoxazole ring.

Alternatively, a common strategy involves the synthesis of a 5-(halomethyl)isoxazole, which can then be converted to the desired 5-(methoxymethyl)isoxazole through a nucleophilic substitution reaction. researchgate.netresearchgate.net For example, a 5-(chloromethyl)isoxazole (B1588054) can be synthesized via the cycloaddition of a nitrile oxide with 3-chloro-1-propyne. researchgate.net The resulting 5-(chloromethyl)isoxazole can then be treated with sodium methoxide (B1231860) in a Williamson ether synthesis-type reaction to afford the 5-(methoxymethyl) derivative.

Scheme 2: Functionalization of a 5-(Chloromethyl)isoxazole

Nucleophilic substitution of the chloride in a 5-(chloromethyl)isoxazole with methoxide yields the 5-(methoxymethyl)isoxazole.

This two-step approach offers flexibility as various alkoxides can be used to generate a library of 5-(alkoxymethyl)isoxazole analogues.

Strategies for Amine Group Installation at the 3-Position

A highly effective method for the regioselective synthesis of 3-aminoisoxazoles involves the reaction of β-ketonitriles with hydroxylamine. organic-chemistry.org The regioselectivity of this reaction can be controlled by carefully adjusting the pH and temperature of the reaction medium. organic-chemistry.org

To favor the formation of the 3-aminoisoxazole (B106053) , the reaction is typically carried out at a pH between 7 and 8 and at a temperature at or below 45 °C. organic-chemistry.org Under these conditions, the hydroxylamine preferentially reacts with the nitrile functionality.

Conversely, to obtain the isomeric 5-aminoisoxazole , the reaction is conducted at a pH greater than 8 and a higher temperature of 100 °C, which favors the reaction of hydroxylamine with the ketone group. organic-chemistry.org

For the synthesis of 5-(methoxymethyl)-1,2-oxazol-3-amine, the required precursor would be 4-methoxy-3-oxobutyronitrile. The reaction with hydroxylamine under controlled pH and temperature would then yield the desired product.

Table 2: Conditions for Regioselective Synthesis of Aminoisoxazoles from β-Ketonitriles

| Target Isomer | pH | Temperature (°C) | Rationale |

| 3-Aminoisoxazole | 7 - 8 | ≤ 45 | Preferential reaction of hydroxylamine with the nitrile group. organic-chemistry.org |

| 5-Aminoisoxazole | > 8 | 100 | Preferential reaction of hydroxylamine with the ketone group. organic-chemistry.org |

Another approach involves the use of a pre-functionalized nitrile oxide precursor that already contains a protected amino group or a group that can be readily converted to an amine. For instance, a cyanamide (B42294) derivative could potentially be used as a precursor for the nitrile oxide, which upon cycloaddition would lead to a 3-aminoisoxazole derivative after deprotection.

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of the final product, this compound, and its intermediates are critical for obtaining a compound of high purity. The choice of purification technique depends on the physical and chemical properties of the compound, such as its polarity, solubility, and crystallinity.

Chromatography is a widely used technique for the purification of isoxazole derivatives.

Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials, by-products, and regioisomers. The choice of stationary phase (typically silica (B1680970) gel) and mobile phase (a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate) is crucial for achieving good separation. The polarity of the eluent can be gradually increased to elute compounds of increasing polarity.

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. researchgate.net It can also be used for the separation of isoxazole derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. Chiral HPLC can be used for the separation of enantiomers if a chiral center is present in the molecule. organic-chemistry.org

Recrystallization is an effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. The choice of solvent is critical and is often determined empirically.

Extraction is used during the work-up of the reaction mixture to separate the product from inorganic salts and other water-soluble impurities. The reaction mixture is typically partitioned between an organic solvent and water. The pH of the aqueous layer can be adjusted to facilitate the separation of acidic or basic compounds.

Chemical Transformations and Reaction Pathways of 5 Methoxymethyl 1,2 Oxazol 3 Amine

Reactivity of the 3-Amino Group in 1,2-Oxazole Systems

The 3-amino group on the 1,2-oxazole ring is an electron-rich nucleophilic center. Its reactivity is influenced by the electronic properties of the isoxazole (B147169) ring. This amino functionality serves as a versatile handle for constructing more complex molecular architectures, including fused heterocyclic systems and derivatized conjugates. Studies on analogous compounds, such as 3-amino-5-methylisoxazole (B124983), provide significant insight into the expected reaction pathways, as the electronic environment of the amino group is comparable.

The nucleophilic nature of the 3-amino group is prominently utilized in heterocyclization reactions, where it attacks electrophilic centers to initiate ring formation. These reactions provide efficient routes to fused-ring systems containing the isoxazole moiety.

The reaction of 3-amino-1,2-oxazole systems with activated enol ethers, such as diethyl ethoxymethylenemalonate (EMM), demonstrates the nucleophilic character of the amino group. In studies involving the closely related 3-amino-5-methylisoxazole, the reaction proceeds via an initial nucleophilic attack of the amino group on the electron-deficient carbon of the enol ether. imist.maimist.ma This is followed by an intramolecular cyclization.

When the reaction is performed with diethyl ethoxymethylenemalonates in refluxing xylene, the intermediate isoxazolyl enamine undergoes intramolecular cyclization to yield the corresponding isoxazolo[2,3-a]pyrimidinone derivatives. imist.ma However, reactions with other enol ethers, such as ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile, typically terminate at the stable isoxazolyl enamine stage without subsequent cyclization under similar conditions. imist.maimist.ma

Table 1: Products from the Reaction of 3-Amino-5-Substituted-Isoxazoles with Activated Enol Ethers Data extrapolated from studies on 3-amino-5-methylisoxazole.

| Reactant (Enol Ether) | R Group on Isoxazole | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diethyl Ethoxymethylenemalonate | -CH₂OCH₃ (projected) | Refluxing Xylene | Isoxazolo[2,3-a]pyrimidinone | imist.ma |

| Ethoxymethylenecyanoacetate | -CH₂OCH₃ (projected) | Refluxing Xylene | Isoxazolyl Enamine | imist.ma |

| Ethoxymethylenemalononitrile | -CH₂OCH₃ (projected) | Refluxing Xylene | Isoxazolyl Enamine | imist.ma |

The reaction between 3-amino-5-methylisoxazole and pyruvic acid derivatives has been investigated, revealing that the exocyclic NH2 group is the sole nucleophilic center involved in these heterocyclizations. researchgate.net Multicomponent condensations involving the amino-isoxazole, an aromatic aldehyde, and pyruvic acid have been found to be generally ineffective. However, a sequential approach, where the amine reacts with pre-formed arylidene derivatives of pyruvic acid, provides a more selective route to furanone and pyrrolone derivatives. researchgate.net

For instance, the condensation of 3-amino-5-methylisoxazole with arylidene pyruvic acids in acetic acid can yield furanones. researchgate.net These findings suggest that 5-(methoxymethyl)-1,2-oxazol-3-amine would participate in similar transformations, with its amino group acting as the key nucleophile to form new heterocyclic structures.

The primary amino group of this compound readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively. This reactivity is a cornerstone for the synthesis of a wide array of functionalized isoxazoles.

The formation of amides can be achieved by reacting the amine with acyl chlorides or carboxylic anhydrides, often in the presence of a base to neutralize the acid byproduct. Similarly, sulfonamides are synthesized by treating the amine with sulfonyl chlorides, typically in a solvent like pyridine (B92270) which acts as both a solvent and an acid scavenger. This reaction is a common strategy in medicinal chemistry for producing derivatives with potential biological activity.

The 3-amino group serves as a critical attachment point for conjugation to other molecules, including peptides, amino acids, or other bioactive compounds. This "linker chemistry" approach is a powerful tool for developing hybrid molecules with modified properties. The nucleophilic amine can react with activated carboxylic acids, isocyanates, or other electrophilic linkers to form stable covalent bonds. This strategy allows the isoxazole core to be incorporated into larger molecular frameworks, potentially altering solubility, cell permeability, or biological target affinity.

Nucleophilic Reactivity in Heterocyclization Reactions

Transformations Involving the 5-(Methoxymethyl) Substituent

The 5-(methoxymethyl) group is an ether functionality, and its reactivity is primarily associated with the cleavage of the C-O bond. While specific studies on the transformation of this group on the this compound scaffold are not extensively documented, its chemical behavior can be inferred from the well-established chemistry of methoxymethyl (MOM) ethers. adichemistry.comwikipedia.org

MOM ethers are commonly used as protecting groups for alcohols and are known to be stable under basic and neutral conditions but are readily cleaved by acids. adichemistry.comwikipedia.org Therefore, the most direct transformation of the 5-(methoxymethyl) substituent is its acid-catalyzed hydrolysis to yield 5-(hydroxymethyl)-1,2-oxazol-3-amine. This reaction would unmask a primary alcohol, which is a versatile functional group for further synthetic modifications.

Once formed, the 5-hydroxymethyl group could undergo a variety of subsequent reactions:

Oxidation: Drawing parallels from the chemistry of other heterocyclic alcohols like 5-hydroxymethylfurfural, the hydroxymethyl group could be oxidized. frontiersin.orgresearchgate.net Mild oxidation would likely yield the corresponding aldehyde, 5-formyl-1,2-oxazol-3-amine, while stronger oxidizing conditions could produce the carboxylic acid, 3-amino-1,2-oxazole-5-carboxylic acid.

Halogenation: The hydroxyl group could be converted to a halomethyl group (e.g., chloromethyl or bromomethyl) using standard halogenating agents. Such 5-(halomethyl)isoxazoles are valuable synthetic intermediates. researchgate.net

Fluorination: Late-stage deoxofluorination of 5-hydroxymethylisoxazoles has been used to synthesize 5-fluoromethyl derivatives, indicating another potential pathway for modification. nih.gov

Table 2: Potential Transformations of the 5-(Methoxymethyl) Group

| Reaction Type | Reagents (Example) | Intermediate/Product | Reference (Analogous Reactions) |

|---|---|---|---|

| Ether Cleavage | Acid (e.g., HCl in MeOH) | 5-(Hydroxymethyl)-1,2-oxazol-3-amine | adichemistry.comwikipedia.org |

| Oxidation (to Aldehyde) | Mild Oxidizing Agent (e.g., PCC) | 5-Formyl-1,2-oxazol-3-amine | frontiersin.org |

| Oxidation (to Carboxylic Acid) | Strong Oxidizing Agent (e.g., KMnO₄) | 3-Amino-1,2-oxazole-5-carboxylic acid | frontiersin.orgresearchgate.net |

| Halogenation | Thionyl Chloride (SOCl₂) | 5-(Chloromethyl)-1,2-oxazol-3-amine | researchgate.net |

Oxidation Pathways

There is no specific information available in the scientific literature regarding the oxidation pathways of this compound. The potential sites for oxidation on the molecule include the isoxazole ring, the methoxymethyl substituent, and the amino group. The outcome of an oxidation reaction would be highly dependent on the oxidizing agent and reaction conditions. Without experimental data, any discussion of oxidation pathways would be purely speculative.

Nucleophilic Substitution Reactions

Similarly, there is a lack of specific research on the nucleophilic substitution reactions of this compound. The amino group at the 3-position is a potential nucleophile and could be expected to react with various electrophiles. For instance, studies on the related compound, 5-methyl-isoxazol-3-amine, have shown that the exocyclic amino group can act as a nucleophile in reactions with activated enol ethers, leading to the formation of isoxazolyl enamines and subsequently isoxazolopyrimidinones. imist.ma However, it is important to note that the electronic and steric influence of the methoxymethyl group in this compound could lead to different reactivity compared to the methyl-substituted analogue. Without dedicated studies on this compound, it is not possible to provide a scientifically accurate account of its nucleophilic substitution reactions.

Spectroscopic Characterization and Structural Elucidation of 5 Methoxymethyl 1,2 Oxazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of 5-(methoxymethyl)-1,2-oxazol-3-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the methoxymethyl group, the isoxazole (B147169) ring, and the amine group.

The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet, as they are not coupled to other protons. Their chemical shift is generally found in the range of δ 3.3–4.0 ppm. pdx.edu The methylene (B1212753) protons (-CH₂-) of the methoxymethyl substituent are adjacent to an oxygen atom and the isoxazole ring, which influences their chemical environment, leading to an expected singlet in the δ 4.0-4.5 ppm region. The lone proton on the isoxazole ring (C4-H) is expected to appear as a singlet, with a chemical shift influenced by the heterocyclic aromatic system. In related isoxazole structures, this proton signal appears around δ 4.9-6.7 ppm. imist.ma The protons of the primary amine group (-NH₂) typically produce a broad singlet, and its chemical shift can vary significantly (from δ 1-5 ppm) depending on factors like solvent, concentration, and temperature due to hydrogen bonding. orgchemboulder.com

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amine (-NH₂) | 1.0 - 5.0 | Broad Singlet |

| Methoxy (-OCH₃) | 3.3 - 4.0 | Singlet |

| Methylene (-CH₂-) | 4.0 - 4.5 | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.

The carbon of the methoxy group (-OCH₃) is expected to resonate in the range of δ 50–65 ppm. libretexts.org The methylene carbon (-CH₂-) attached to the isoxazole ring and the ether oxygen would appear further downfield. The three carbon atoms of the isoxazole ring (C3, C4, and C5) will have characteristic chemical shifts. The C3 carbon, bonded to the amine group, and the C5 carbon, bonded to the methoxymethyl substituent, are expected to appear at the lower field end of the spectrum (typically >150 ppm), while the C4 carbon will be at a higher field. imist.ma For instance, in related 5-methylisoxazol-3-amine derivatives, the C4 carbon signal appears in the range of δ 95.0-98.0 ppm. imist.ma

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Methoxy | -OCH₃ | 50 - 65 |

| Methylene | -CH₂O- | 60 - 75 |

| C4 (Isoxazole) | =CH- | 95 - 110 |

| C3 (Isoxazole) | =C-NH₂ | 150 - 165 |

Two-dimensional (2D) NMR techniques are employed to confirm the structural assignments made from 1D NMR spectra.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled. In the case of this compound, where most proton signals are expected to be singlets, the COSY spectrum would be relatively simple. However, it can be used to confirm the absence of coupling between the methoxymethyl protons and the isoxazole ring proton.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals to their corresponding carbon atoms. For example, it would show a cross-peak connecting the signal of the C4-H proton to the signal of the C4 carbon, and similarly for the methoxy and methylene groups, thus confirming their assignments.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to display several key absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two distinct bands in the region of 3200-3500 cm⁻¹. wpmucdn.com The N-H bending vibration is also characteristic, often observed around 1600 cm⁻¹. The C-H stretching vibrations of the methoxymethyl group would be found just below 3000 cm⁻¹. The spectrum would also feature bands corresponding to the isoxazole ring, including C=N stretching and N-O stretching vibrations. A strong C-O-C stretching band from the ether linkage in the methoxymethyl group is expected in the 1050-1150 cm⁻¹ region.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3200 - 3500 |

| Amine (-NH₂) | N-H Bend | ~1600 |

| Alkyl (CH₂, CH₃) | C-H Stretch | 2850 - 3000 |

| Ether (-C-O-C-) | C-O Stretch | 1050 - 1150 |

| Isoxazole Ring | C=N Stretch | 1500 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

The molecular formula for this compound is C₅H₈N₂O₂, which corresponds to a molecular weight of 128.13 g/mol . chemscene.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 128. Under common soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) is often the most abundant ion, which would appear at m/z 129.

The fragmentation pattern provides clues to the molecule's structure. For amines, a common fragmentation pathway is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In this compound, fragmentation could involve the loss of the methoxymethyl group or parts of it, as well as cleavage of the isoxazole ring itself.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₅H₈N₂O₂), the calculated exact mass is 128.0586. An HRMS measurement confirming this mass to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. The exact mass of the protonated molecule ([C₅H₉N₂O₂]⁺) is calculated to be 129.0664.

Electronic Spectroscopy (UV-Vis) in Conjugation and Electronic Structure Studies

The electronic absorption spectrum of an organic molecule is determined by the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to be influenced by the electronic properties of the isoxazole ring and the attached amino and methoxymethyl functional groups. The isoxazole ring itself contains a conjugated π-system, which gives rise to π → π* transitions. The presence of the amino group at the 3-position and the methoxymethyl group at the 5-position will further modulate the electronic structure and, consequently, the absorption spectrum.

The amino group, being an electron-donating group (auxochrome), is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted isoxazole core. This is due to the interaction of the lone pair of electrons on the nitrogen atom with the π-system of the isoxazole ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Additionally, n → π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms in the ring and the amino group, are also anticipated, though they are typically weaker than π → π* transitions.

For comparison, studies on other oxazole (B20620) derivatives have shown absorption maxima in the range of 355–495 nm. globalresearchonline.net The exact λmax for this compound would depend on the solvent polarity, as solvatochromic effects are common in molecules with charge-transfer character.

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | π (isoxazole ring, amino group) → π (isoxazole ring) | 200–400 | Strong |

| n → π | n (N, O atoms) → π (isoxazole ring) | 300–500 | Weak |

Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics from the crystal structures of related isoxazole derivatives.

The isoxazole ring is expected to be essentially planar. The geometry of the exocyclic amino group at the 3-position and the methoxymethyl group at the 5-position will be of particular interest. The C-N bond of the amino group is expected to have some double bond character due to conjugation with the isoxazole ring, leading to a shorter bond length than a typical C-N single bond. The methoxymethyl group will exhibit free rotation around the C-C and C-O single bonds, and its conformation in the crystal lattice will be influenced by packing forces and intermolecular interactions.

Hydrogen bonding is anticipated to play a significant role in the crystal packing of this compound. The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring and the oxygen of the methoxymethyl group can act as hydrogen bond acceptors. These hydrogen bonds could lead to the formation of various supramolecular architectures, such as chains, sheets, or three-dimensional networks.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules |

| Space Group | Centrosymmetric (e.g., P21/c) or non-centrosymmetric | Dependent on molecular packing and hydrogen bonding |

| Isoxazole Ring Geometry | Planar | Inherent property of the aromatic isoxazole ring |

| C3-NH2 Bond Length | Shorter than a standard C-N single bond | Conjugation effects |

| Intermolecular Interactions | N-H···N and N-H···O hydrogen bonds | Presence of amino and ether functionalities |

Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds.

Computational and Theoretical Investigations of 5 Methoxymethyl 1,2 Oxazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of electronic structure and the prediction of chemical reactivity. For 5-(methoxymethyl)-1,2-oxazol-3-amine, these methods can map out the distribution of electrons and identify regions of the molecule that are likely to engage in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that can determine the electronic structure of molecules. DFT studies on this compound would involve calculating the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

These calculations would also identify the primary reactivity centers within the molecule. For instance, the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the amine group are expected to be key sites for chemical interactions. DFT can quantify the electron density at each atom, providing a theoretical basis for predicting how the molecule will interact with other chemical species. Theoretical studies on isoxazole derivatives have utilized DFT methods like B3LYP with a 6-31G (d,p) basis set to analyze their absorption properties and energy gaps. researchgate.net

Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

This table presents hypothetical data to illustrate the typical output of DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and are likely sites for nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the nitrogen of the amine group, highlighting these as centers of electrophilic attack. The hydrogen atoms of the amine group and the methoxymethyl group would likely exhibit positive potential, making them potential sites for nucleophilic interactions.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes (conformers) of a molecule and their relative stabilities.

For this compound, the methoxymethyl side chain can rotate around the single bond connecting it to the isoxazole ring. Conformational analysis would identify the most stable rotational isomers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angle and calculating the energy at each step using quantum mechanical methods.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. An MD simulation of this compound in a solvent, such as water, would reveal how the molecule moves, vibrates, and interacts with its environment. This information is crucial for understanding its behavior in biological systems and for predicting its pharmacokinetic properties. Such simulations can also shed light on the stability of different conformers in various environments.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-C5-C-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 60° | 0.0 | 45 |

| 2 | 180° | 0.5 | 30 |

This table provides a hypothetical example of the results from a conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized derivatives. researchgate.netnih.govmdpi.com

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogues with modifications at various positions, such as the amine group or the methoxymethyl side chain. The biological activity of these compounds would be experimentally determined. Then, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to guide the design of new derivatives with potentially enhanced activity. researchgate.netnih.govmdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These predictions are invaluable for confirming the structure of a newly synthesized compound and for interpreting experimental spectra.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. acs.org The calculated chemical shifts can be compared with experimental data to verify the compound's structure. Similarly, the vibrational frequencies can be computed and compared with an experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations. These computational tools are essential for the structural elucidation of novel compounds. nih.govacs.org

Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C3 | 165.2 | 164.8 |

| C4 | 95.8 | 96.1 |

| C5 | 170.5 | 170.1 |

| CH₂ | 68.4 | 68.7 |

This table presents hypothetical data to illustrate the correlation between predicted and experimental spectroscopic parameters.

Mechanistic Aspects of Biological Interactions and Medicinal Chemistry Derivatives of 5 Methoxymethyl 1,2 Oxazol 3 Amine

Exploration of Molecular Targets and Pathways Mediated by Isoxazole (B147169) Amines

The isoxazole scaffold is a versatile pharmacophore capable of interacting with a broad spectrum of biological targets, leading to a variety of therapeutic applications. researchgate.netbohrium.com The incorporation of an amino group, as seen in isoxazole amines, provides a key interaction point, often acting as a hydrogen bond donor, which can significantly influence binding affinity and selectivity for specific proteins. doi.org These compounds have been investigated for their potential to modulate enzymes and receptors involved in various disease pathways. The biological activity is often enhanced by the specific substitution patterns on the isoxazole ring, which can fine-tune the molecule's electronic and steric properties. nih.gov

Derivatives of the isoxazole amine scaffold have been identified as inhibitors of various enzymes. The mechanism of inhibition is often dependent on the specific derivative and the target enzyme's active site architecture.

One notable area of investigation is the inhibition of bacterial enzymes. For instance, a series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were developed as inhibitors of bacterial serine acetyltransferase (SAT), an enzyme crucial for L-cysteine biosynthesis in many bacteria. nih.gov The absence of this pathway in mammals makes SAT an attractive target for novel antibacterial agents. nih.gov Studies revealed that one of the hit compounds acted as a competitive inhibitor with respect to acetyl-CoA, with a Ki of 64 ± 12 μM. nih.gov The carboxylic acid group on the isoxazole ring was found to be important for maintaining inhibitory activity. nih.gov

Another class of enzymes targeted by isoxazole derivatives is the carbonic anhydrases (CAs), which are involved in physiological processes like pH homeostasis and respiration. nih.gov Certain isoxazole derivatives have shown significant inhibitory action against CA isoforms. nih.gov Molecular docking studies suggest these inhibitors bind at the entrance of the active site. nih.gov

Furthermore, isoxazole derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation. nih.gov Molecular modeling of a potent 4,5-diphenyl-4-isoxazoline derivative indicated that a sulfonylmethyl group and a C-3 methyl group were crucial for the selective inhibition of COX-2. nih.gov

| Isoxazole Derivative Class | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Mechanism of Action |

|---|---|---|---|

| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acids | Serine Acetyltransferase (SAT) | Kᵢ = 64 ± 12 μM nih.gov | Competitive (with acetyl-CoA) nih.gov |

| (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives | Carbonic Anhydrase (CA) | IC₅₀ = 112.3 ± 1.6 μM (most potent derivative) nih.gov | Binds at active site entrance nih.gov |

| Isoxazole-based selective COX-2 inhibitor | Cyclooxygenase-2 (COX-2) | IC₅₀ = 0.95 µM nih.gov | Selective inhibition |

In addition to enzyme inhibition, isoxazole amines and their derivatives can modulate the function of various receptors. A key example is their interaction with ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic transmission in the central nervous system. mdpi.com

Dysregulation of AMPA receptors has been implicated in the pathophysiology of chronic pain. mdpi.com Isoxazole-4-carboxamide derivatives have been investigated as modulators of these receptors. These compounds can confer enhanced AMPA receptor activity, and their efficacy is influenced by the substituents on the scaffold. mdpi.com For instance, the spatial arrangement between the phenyl and isoxazole rings is critical for effective binding to the receptor's pocket. The presence of specific moieties, like a 3,4,5-trimethoxyphenyl group, can provide multiple interaction points, enhancing receptor affinity. mdpi.com Conversely, steric hindrance from bulky groups can diminish activity. mdpi.com

Structure-Activity Relationship (SAR) Studies of 5-(methoxymethyl)-1,2-oxazol-3-amine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For isoxazole amine derivatives, SAR studies explore how modifications at the 3-, 4-, and 5-positions of the isoxazole ring, as well as on the amino group itself, affect biological activity.

While specific SAR studies on the 5-(methoxymethyl) group of this compound are not extensively documented, the influence of substituents at the C-5 position of the isoxazole ring is known to be significant. The nature of the C-5 substituent can modulate the compound's lipophilicity, polarity, and ability to form hydrogen bonds, all of which are critical for target interaction and pharmacokinetic properties.

The methoxymethyl group (-CH₂OCH₃) introduces several key features:

Flexibility: The single bonds in the chain allow for conformational flexibility, which can be advantageous for fitting into a binding pocket.

Polarity and Hydrogen Bonding: The ether oxygen atom can act as a hydrogen bond acceptor, potentially forming a key interaction with a donor group on a biological target. This can enhance binding affinity.

Solubility: The presence of the oxygen atom can increase the hydrophilicity of the molecule compared to a simple alkyl substituent, which may influence its solubility profile.

In a broader context, studies on various isoxazole derivatives have shown that antibacterial activity can be enhanced by the presence of methoxy (B1213986) groups on phenyl rings attached to the C-5 position. ijpca.org While this is not a direct analogue, it suggests that alkoxy functionalities in this region of the scaffold can contribute positively to biological activity.

The 3-amino group is a critical pharmacophoric element in many biologically active isoxazole derivatives. Its primary role is to act as a hydrogen bond donor, forming crucial interactions that anchor the ligand into the active site of a target protein. doi.org

Studies on diarylisoxazoles with antitubulin activity have highlighted the importance of an unsubstituted amino group for potent antiproliferative effects. nih.gov This suggests that derivatization of the amino group can be detrimental to activity against certain targets, emphasizing its role as a key interaction point rather than a site for synthetic modification.

The nucleophilic character of the amino group is also central to its chemical reactivity and its interactions in a biological environment. imist.maresearchgate.net In heterocyclization reactions, it has been established that the NH₂-nucleophilic center of 3-amino-5-methylisoxazole (B124983) is the primary site of interaction with carbonyl compounds. researchgate.net In a biological context, this nucleophilicity could be involved in covalent bond formation with certain targets, although it more commonly participates in non-covalent hydrogen bonding. The ability of the amino group to form hydrogen bonds is evident in crystallographic studies, which show interactions with acceptor atoms on adjacent molecules. mdpi.com

| Position/Group | Modification | Observed Impact on Activity | Reference Example |

|---|---|---|---|

| 3-Amino Group | Unsubstituted vs. Substituted | Unsubstituted amino group can be essential for potent activity. nih.gov | Antitubulin diarylaminoisoxazoles |

| 5-Position | Introduction of alkoxy groups (on attached phenyl rings) | Can enhance antibacterial activity. ijpca.org | Antibacterial isoxazoles |

| Overall Scaffold | Spatial arrangement of substituents | Critical for effective binding; steric hindrance can diminish activity. mdpi.com | AMPA receptor modulators |

Development of Isoxazole-Based Scaffolds in Drug Design

The isoxazole ring is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of providing ligands for more than one type of biological target. nih.govresearchgate.net This versatility has led to the development of numerous isoxazole-containing compounds with a wide range of therapeutic applications. bohrium.comnih.gov The inclusion of the isoxazole moiety in drug candidates can lead to improved pharmacokinetic profiles, enhanced efficacy, and reduced toxicity. nih.gov

The chemical stability and synthetic accessibility of the isoxazole ring make it an attractive starting point for the construction of compound libraries. nih.govnih.gov A variety of synthetic strategies, including 1,3-dipolar cycloaddition reactions, have been developed to create a diverse array of isoxazole derivatives. nih.gov These methods allow for precise control over the substitution pattern on the ring, facilitating the exploration of structure-activity relationships. researchgate.net

The isoxazole nucleus is a component of several marketed drugs, demonstrating its clinical relevance. nih.gov These include antibacterial agents like sulfamethoxazole, the anti-inflammatory drug parecoxib, and the immunosuppressant leflunomide. nih.gov The success of these drugs underscores the value of the isoxazole scaffold in developing new therapeutic agents to address unmet medical needs. researchgate.net The continued exploration of novel derivatives, such as this compound, builds upon this foundation, aiming to identify new compounds with unique biological activities and improved therapeutic potential. bohrium.com

Design and Synthesis of Novel Therapeutic Agents

The design of novel therapeutic agents based on the this compound scaffold leverages its inherent structural features. The primary amino group at the C3-position is a key nucleophilic handle, enabling the synthesis of a wide array of derivatives, including amides, ureas, and sulfonamides. The methoxymethyl group at the C5-position can influence the molecule's solubility, lipophilicity, and steric interactions with biological targets.

The synthesis of isoxazole derivatives is well-established, often involving the cyclization of β-keto esters with hydroxylamine (B1172632) hydrochloride. ijmtlm.org For derivatives of 3-aminoisoxazole (B106053), a common strategy involves the reaction of compounds like propiolonitrile or β-halogenocinnamonitrile with hydroxylamine in the presence of an alkali metal hydroxide. google.com Once the core 3-aminoisoxazole nucleus is obtained, the amino group can be readily functionalized.

A prominent synthetic application involves the reaction of the 3-amino group with various electrophiles. For instance, studies on the related 5-methylisoxazol-3-amine have shown it reacts with activated enol ethers, such as diethyl ethoxymethylenemalonate, to form intermediate isoxazolyl enamines, which can then be cyclized into isoxazolopyrimidinones. imist.ma This highlights a pathway to generate more complex heterocyclic systems. Furthermore, the synthesis of carboxamide derivatives by reacting the amino group with carbonyl chlorides has been employed to produce compounds with potential antitubercular activity. nih.gov These established synthetic methodologies are directly applicable to the this compound core for creating diverse libraries of new chemical entities.

Prodrug Strategies Incorporating the this compound Moiety

The primary amino group of the this compound moiety is an ideal attachment point for promoieties in the design of prodrugs. Prodrug strategies are employed to overcome pharmaceutical challenges such as poor solubility, low membrane permeability, or rapid first-pass metabolism. nih.gov For amine-containing drugs, a major goal is often to suppress ionization under physiological conditions, thereby enhancing passive diffusion across biological membranes. nih.gov

Several established prodrug strategies could be applied to this scaffold:

N-Acyl Derivatives: The amino group can be acylated to form an amide bond with a promoiety. This modification masks the basicity of the amine, increasing lipophilicity. The amide bond can be designed for slow cleavage by amidases in the body, gradually releasing the active parent drug.

Carbamates: Formation of a carbamate (B1207046) linkage is another common approach. Carbamate prodrugs can be engineered to be stable at physiological pH but susceptible to enzymatic hydrolysis.

Phosphate (B84403) Esters: To enhance aqueous solubility for parenteral administration, a phosphate group can be linked to the molecule. While not directly attached to the amine, a linker strategy could be employed where a hydroxyl-containing promoiety is first attached to the amine, and this hydroxyl group is then phosphorylated. These highly water-soluble prodrugs are typically cleaved by alkaline phosphatases in vivo. nih.govmdpi.com

Amino Acid Conjugates: Attaching an amino acid to the 3-amino group can create a prodrug that is recognized by amino acid transporters, such as PEPT1, potentially improving oral absorption. mdpi.com

These strategies offer a versatile toolkit for medicinal chemists to optimize the pharmacokinetic profile of therapeutic agents derived from the this compound scaffold.

Investigation of Pharmacological Profiles in in vitro Models

The isoxazole scaffold is present in numerous compounds with a wide range of pharmacological activities. In vitro studies of various isoxazole derivatives have identified promising activity against several biological targets, including enzymes and pathogenic microorganisms.

Antitubercular Activity Derivatives of the isoxazole scaffold have been investigated for their potential as antitubercular agents. In vitro assays against Mycobacterium tuberculosis (Mtb) H37Rv strain have demonstrated significant activity for several compounds. ijmtlm.orgijmtlm.org The mechanism for some of these derivatives is believed to involve the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. ijmtlm.orgijmtlm.org Other studies have identified isoxazole-triazole hybrids that target DprE1, another essential enzyme in Mtb cell wall synthesis. eurekaselect.com The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of bacteria, is a key parameter in these studies.

| Compound Class | Target Organism | In Vitro Activity (MIC) | Reference |

|---|---|---|---|

| Substituted Isoxazoles | M. tuberculosis H37Rv | 0.5 - 8 µg/mL | ijmtlm.org |

| Isoxazole-1,2,4-Triazole Hybrids (e.g., 6d, 6e, 7d) | M. tuberculosis H37Rv | 1.6 µg/mL | eurekaselect.com |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | M. tuberculosis | Good activity against drug-susceptible and drug-resistant strains | nih.gov |

Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. Certain isoxazole derivatives have been synthesized and evaluated as inhibitors of CA. nih.govnih.govresearchgate.net An in vitro enzymatic assay using 4-nitrophenyl acetate (B1210297) as a substrate is commonly used to determine the inhibitory potential of these compounds, typically reported as the half-maximal inhibitory concentration (IC50). acs.org

| Compound ID | In Vitro Activity (IC50) | Reference |

|---|---|---|

| AC1 | 368.2 µM | nih.gov |

| AC2 | 112.3 ± 1.6 µM | nih.govnih.gov |

| AC3 | 228.4 ± 2.3 µM | nih.govnih.gov |

| AC4 | 483.0 µM | nih.gov |

| Acetazolamide (Standard) | 18.6 ± 0.5 µM | nih.gov |

These findings underscore the potential of the isoxazole scaffold as a platform for discovering novel inhibitors of diverse biological targets.

Future Research Directions and Translational Perspectives for 5 Methoxymethyl 1,2 Oxazol 3 Amine

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The future synthesis of 5-(methoxymethyl)-1,2-oxazol-3-amine is poised to be revolutionized by emerging methodologies that prioritize sustainability, efficiency, and safety. Traditional synthetic routes for isoxazole (B147169) derivatives often face challenges such as harsh reaction conditions and the use of hazardous reagents. rsc.org In response, the principles of green chemistry are increasingly being integrated into synthetic strategies.

One promising avenue is the adoption of ultrasound-assisted synthesis . Sonochemistry has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the formation of isoxazole rings. rsc.org This technique can facilitate key steps in the synthesis of this compound, potentially enabling the use of greener solvents like water and minimizing the need for harsh catalysts. rsc.org

Furthermore, the development of novel catalytic systems is a key area of focus. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as metal-free catalytic systems to avoid product contamination. researchgate.net The exploration of biocatalysis , employing enzymes to catalyze specific steps in the synthetic pathway, offers a highly selective and environmentally benign alternative to traditional chemical methods.

| Synthetic Methodology | Key Advantages for this compound Synthesis |

| Ultrasound-Assisted Synthesis | Increased reaction rates, higher yields, reduced energy consumption, use of green solvents. rsc.org |

| Flow Chemistry | Precise reaction control, enhanced safety, improved scalability, potential for automation. researchgate.netdaneshyari.com |

| Novel Catalytic Systems | Use of recyclable heterogeneous catalysts, metal-free reactions, high selectivity. researchgate.net |

| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions, environmentally friendly. |

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

Advancements in spectroscopic and imaging techniques are set to provide unprecedented insights into the synthesis and biological interactions of this compound. For real-time monitoring of its synthesis, in-situ spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with nuclear magnetic resonance (NMR) spectroscopy, are becoming indispensable. rsc.org These techniques allow for the continuous tracking of reactant consumption and product formation, enabling precise optimization of reaction conditions. researchgate.net

Advanced NMR techniques , including two-dimensional methods like HSQC and HMBC, will continue to be crucial for the unambiguous structural elucidation of this compound and its derivatives. google.com High-resolution mass spectrometry (HRMS) will provide accurate mass determination, further confirming the identity and purity of the synthesized compounds. rsc.org

In the realm of biological applications, the intrinsic photochemical properties of the isoxazole ring are being harnessed for photo-crosslinking studies . ijpca.orgmdpi.com This technique can be employed to identify the protein binding partners of this compound within a cellular context, providing valuable information about its mechanism of action. By incorporating a photo-activatable isoxazole core, researchers can covalently link the compound to its biological targets upon irradiation with light, allowing for their subsequent identification and characterization. ijpca.org

| Technique | Application for this compound |

| In-situ Spectroscopy (FTIR, Raman, NMR) | Real-time monitoring of synthesis, reaction kinetics, and optimization. rsc.orgresearchgate.net |

| Advanced NMR (2D NMR) | Detailed structural characterization and confirmation. google.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and purity assessment. rsc.org |

| Photo-crosslinking | Identification of biological targets and elucidation of mechanism of action. ijpca.orgmdpi.com |

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and are poised to play a pivotal role in the future development of derivatives of this compound. google.com These computational tools can significantly accelerate the design-make-test-analyze cycle.

Virtual screening of large chemical libraries is a powerful application of AI. researchgate.net By developing computational models of a biological target, researchers can screen millions of virtual compounds, including derivatives of this compound, to predict their binding affinity and potential biological activity. researchgate.net This in silico approach helps to prioritize the synthesis of the most promising candidates, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) modeling is another key area where ML can be applied. nih.gov By analyzing the chemical structures and biological activities of a series of isoxazole derivatives, ML algorithms can build predictive models that identify the key structural features responsible for a desired therapeutic effect. nih.gov These models can then be used to design new derivatives of this compound with enhanced potency and selectivity.

Furthermore, molecular docking and molecular dynamics simulations provide detailed insights into the binding interactions between a ligand and its target protein at the atomic level. rsc.orgbohrium.com These computational methods can be used to predict the binding mode of this compound to a specific biological target and to guide the design of modifications that can improve its binding affinity and pharmacokinetic properties. rsc.org

| AI/ML Application | Role in the Development of this compound Derivatives |

| Virtual Screening | High-throughput in silico screening of compound libraries to identify potential hits. researchgate.net |

| QSAR Modeling | Prediction of biological activity based on chemical structure to guide lead optimization. nih.gov |

| Molecular Docking | Prediction of binding modes and interactions with biological targets. rsc.orgbohrium.com |

| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-protein complex to assess stability and binding affinity. rsc.org |

Exploration of Novel Biological Targets and Therapeutic Areas

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govrsc.org This provides a strong rationale for exploring the therapeutic potential of this compound across various disease areas.

A key future direction will be the systematic evaluation of this compound against a wide range of novel biological targets . This can be achieved through high-throughput screening campaigns against diverse protein families, such as kinases, proteases, and epigenetic targets, which are implicated in numerous diseases. The identification of a specific and potent interaction with a novel target could open up entirely new therapeutic avenues.

Based on the known activities of other isoxazole derivatives, several therapeutic areas warrant investigation for this compound. In oncology, isoxazoles have shown promise as inhibitors of heat shock protein 90 (Hsp90) and other cancer-related targets. daneshyari.com In the area of infectious diseases, isoxazole-containing compounds have demonstrated antibacterial and antifungal properties. nih.gov Furthermore, the neuroprotective effects observed for some isoxazoles suggest potential applications in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. rsc.org

The exploration of multi-targeted therapies is another emerging trend. rsc.org It is possible that this compound or its derivatives could modulate the activity of multiple biological targets simultaneously, which could be advantageous for the treatment of complex diseases like cancer.

| Therapeutic Area | Potential Biological Targets |

| Oncology | Kinases, Heat Shock Proteins (e.g., Hsp90), Epigenetic targets. daneshyari.com |

| Infectious Diseases | Bacterial and fungal enzymes, viral proteins. nih.gov |

| Neurodegenerative Disorders | Enzymes and receptors involved in neuronal signaling and survival. rsc.org |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, cytokines. nih.gov |

Q & A

Advanced Research Question

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) to enzymes like COX-2 or kinases.

- Fluorescence polarization : Competes with fluorescent probes (e.g., FITC-labeled ATP) to determine dissociation constants (K) .

How can computational modeling predict binding modes and selectivity?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with active sites (e.g., EGFR kinase).

- MD simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with mutagenesis data .

How should discrepancies in spectral data between batches be resolved?

Basic Research Question

Cross-validate using complementary techniques:

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and rule out impurities.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from methoxymethyl and amine groups. Inconsistent melting points may indicate polymorphic forms, requiring PXRD analysis .

What experimental approaches assess stability under physiological conditions?

Advanced Research Question

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.

- Thermal stability : TGA/DSC to determine decomposition thresholds (>150°C typical for oxazoles).

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation kinetics under UVA/UVB .

How do structural modifications influence activity compared to analogs?

Advanced Research Question

- SAR studies : Replace methoxymethyl with ethoxymethyl or trifluoromethyl groups to evaluate lipophilicity effects (logP calculations).

- Bioisosteres : Substitute oxazole with oxadiazole or triazole rings to modulate metabolic stability. Data tables comparing IC values across analogs are essential .

What challenges arise during gram-scale synthesis, and how are they addressed?

Advanced Research Question

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 amine:acyl chloride ratio) to minimize dimerization.

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing batch variability .

Which analytical techniques ensure ≥99% purity for in vivo studies?

Basic Research Question

- HPLC-DAD/ELSD : Use C18 columns (ACN/water gradient) with UV detection at 254 nm.

- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is employed.

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.